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Compound of Interest

Compound Name: Methyl 3-methylbenzoate

Cat. No.: B1205846

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylbenzoate is an aromatic ester utilized in the fragrance industry for its
characteristic sweet, fruity, and floral odor profile. This technical guide provides an in-depth
review of its chemical and physical properties, fragrance characteristics, and a comprehensive
evaluation of its safety profile based on available data and read-across from structurally related
compounds. Detailed experimental protocols for key safety and analytical assessments are
provided, alongside visualizations of metabolic pathways and experimental workflows to
support research and development activities. All quantitative data is summarized for ease of
comparison.

Chemical and Physical Properties

Methyl 3-methylbenzoate, also known as methyl m-toluate, is a colorless liquid. Its
fundamental properties are summarized in the table below.
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Property

Value

Reference

Chemical Name

methyl 3-methylbenzoate

[1]

Methyl m-toluate, 3-

Synonyms Methylbenzoic acid methyl [1]
ester
CAS Number 99-36-5 [1]
Molecular Formula CoH1002 [1]
Molecular Weight 150.17 g/mol [1]
Appearance Colorless liquid [2]
Boiling Point 221 °C at 760 mmHg
Density ~1.063 g/mL at 25 °C

Vapor Pressure

0.1 mmHg at 25 °C (estimated)

Solubility

Insoluble in water

Fragrance Profile

Methyl 3-methylbenzoate is valued in perfumery for its pleasant aromatic profile.

Characteristic

Description

Reference

Odor Description

Sweet, fruity, with floral

undertones

[2]

Use in Fragrance

Used in various fragrance
compositions for perfumes,
colognes, and personal care
products to enhance the

overall scent.

[2]

Synthesis of Methyl 3-Methylbenzoate
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A standard laboratory-scale synthesis of methyl 3-methylbenzoate is achieved via Fischer
esterification of 3-methylbenzoic acid with methanol, using a strong acid catalyst such as
sulfuric acid.

Experimental Protocol: Fischer Esterification

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, combine 3-methylbenzoic acid (1.0 equivalent), anhydrous methanol (5.0-10.0
equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

o Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

o Work-up: After cooling to room temperature, the excess methanol is removed under reduced
pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether or
ethyl acetate) and washed sequentially with water, a saturated aqueous solution of sodium
bicarbonate (to neutralize the acidic catalyst), and finally with brine.

 Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous
sodium sulfate), filtered, and the solvent is removed by rotary evaporation to yield the crude
methyl 3-methylbenzoate. Further purification can be achieved by vacuum distillation.
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Synthesis of Methyl 3-Methylbenzoate
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A simplified workflow for the synthesis of methyl 3-methylbenzoate.

Safety Assessment

A comprehensive safety assessment of fragrance ingredients is critical. This section outlines
the key toxicological endpoints and provides available data. Due to the limited publicly
available data for methyl 3-methylbenzoate, a read-across approach utilizing data from
structurally similar analogues, such as methyl benzoate and ethyl benzoate, is employed.

Dermal Sensitization

Skin sensitization is a key endpoint for topically applied substances. The potential of a
substance to induce skin sensitization is often evaluated using the murine Local Lymph Node
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Assay (LLNA), which determines the EC3 value (the concentration required to produce a three-
fold stimulation of lymphocyte proliferation). The Direct Peptide Reactivity Assay (DPRA) is an
in chemico method that can also be used to predict sensitization potential.

Quantitative Data for Structural Analogues

LLNA EC3 Value .
Compound (%) DPRA Reactivity Reference
0
Methyl Benzoate >50 (Not a sensitizer) Not Available [3114]
Ethyl Benzoate Not Available Not Available [5]1[6]

Note: Specific quantitative data for methyl 3-methylbenzoate is not publicly available. The
data for methyl benzoate suggests a low potential for skin sensitization.

Experimental Protocol: Local Lymph Node Assay (LLNA)
- OECD 429

« Animal Model: Typically, female CBA/J mice are used.

e Dose Preparation and Application: The test substance is prepared in a suitable vehicle (e.g.,
acetone:olive oil, 4:1 v/v) at a minimum of three concentrations. A volume of 25 L is applied
to the dorsal surface of each ear for three consecutive days. Control animals are treated with
the vehicle alone.

e Proliferation Assessment: On day 5, a solution of 3H-methyl thymidine is injected
intravenously. After 5 hours, the animals are euthanized, and the draining auricular lymph
nodes are excised.

o Sample Processing and Measurement: A single-cell suspension of lymph node cells is
prepared and the DNA is precipitated. The incorporation of 3H-thymidine is measured by a
scintillation counter as disintegrations per minute (DPM).

o Data Analysis: The Stimulation Index (SI) is calculated for each group by dividing the mean
DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.
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The EC3 value is then calculated as the concentration of the test substance required to
produce an Sl of 3.

Phototoxicity

Phototoxicity is an adverse skin reaction triggered by the combination of a chemical and
exposure to light. The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD 432) is
a standard method for its assessment.

Quantitative Data for Structural Analogues

3T3 NRU Phototoxicity
Compound Reference
Assay (OECD 432)

Not expected to be phototoxic
Methyl Benzoate ) [7]
(based on UV/Vis spectra)

Not expected to be phototoxic
Ethyl Benzoate .
(based on UV/Vis spectra)

Note: Specific phototoxicity data for methyl 3-methylbenzoate is not publicly available. Based
on the assessment of its analogue, methyl benzoate, it is not expected to be phototoxic as it
lacks a significant chromophore that absorbs in the UVA/UVB range.

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity
Test - OECD 432

o Cell Culture: Balb/c 3T3 fibroblasts are cultured to form a monolayer in 96-well plates.

e Treatment: The cells are treated with a range of concentrations of the test substance for a
short period (e.g., 1 hour). Two plates are prepared for each set of concentrations.

e Irradiation: One plate is exposed to a non-cytotoxic dose of simulated solar UVA radiation,
while the other plate is kept in the dark as a control.

 Incubation and Staining: Following irradiation, the treatment medium is replaced with culture
medium, and the cells are incubated for 24 hours. Subsequently, the cells are incubated with
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Neutral Red, a vital dye that is taken up by viable cells.

e Measurement and Data Analysis: The amount of Neutral Red absorbed by the cells is
quantified by spectrophotometry. The IC50 values (concentration causing 50% reduction in
viability) are determined for both the irradiated (+UV) and non-irradiated (-UV) conditions. A
Photo-Irritation-Factor (PIF) is calculated by comparing the IC50 values. A PIF greater than 5
is typically indicative of phototoxic potential.[8]

Fragrance Ingredient Safety Assessment Workflow
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A general workflow for the safety assessment of a fragrance ingredient.

Metabolism and Potential Sighaling Pathways
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The metabolism of benzoate esters in humans is an important consideration for assessing their
systemic effects. While specific data on methyl 3-methylbenzoate is limited, studies on
benzoate metabolism by the human gut microbiome provide relevant insights.

The human gut microbiome is capable of metabolizing benzoates through both aerobic and
anaerobic pathways. A key aerobic pathway is the beta-ketoadipate pathway, which proceeds
via the formation of protocatechuate.[3][9] This pathway ultimately leads to the degradation of
the aromatic ring and the formation of intermediates that can enter central metabolism.

The initial step in the metabolism of methyl 3-methylbenzoate in humans is likely the
hydrolysis of the ester bond by esterases, primarily in the liver, to form 3-methylbenzoic acid
and methanol. The 3-methylbenzoic acid can then be conjugated with glycine and excreted, or
it may undergo further metabolism by the gut microbiome.
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Proposed Metabolic Pathway of Methyl 3-Methylbenzoate in Humans
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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